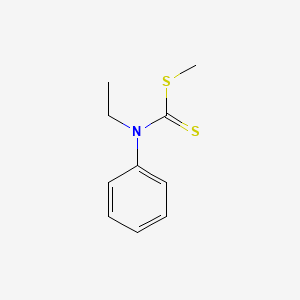![molecular formula C14H18N2O5S B14578704 N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine CAS No. 61587-00-6](/img/structure/B14578704.png)
N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine: is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a benzyloxycarbonyl group, a glycyl residue, and an S-methyl-L-cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using a benzyloxycarbonyl (Cbz) group.
Coupling Reaction: The protected glycine is then coupled with S-methyl-L-cysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the S-methyl-L-cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or treatment with strong acids can be employed for deprotection.
Substitution: Various nucleophiles can be used to substitute the benzyloxycarbonyl group under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected glycine-S-methyl-L-cysteine.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: The compound is utilized in studies related to protein structure and function, as well as in enzyme inhibition assays.
Industry: The compound can be used in the production of specialized peptides and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with target molecules without undergoing premature degradation. The glycyl and S-methyl-L-cysteine moieties can participate in binding interactions, influencing the activity of the target molecule.
Comparison with Similar Compounds
- N-[(Benzyloxy)carbonyl]glycyl-L-leucinamide
- N-[(Benzyloxy)carbonyl]glycyl-L-leucine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal
Comparison: N-[(Benzyloxy)carbonyl]glycyl-S-methyl-L-cysteine is unique due to the presence of the S-methyl-L-cysteine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61587-00-6 |
|---|---|
Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(2R)-3-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c1-22-9-11(13(18)19)16-12(17)7-15-14(20)21-8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
PLQWYBAWKCNXDQ-NSHDSACASA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine](/img/structure/B14578665.png)

![2-Benzylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14578669.png)






